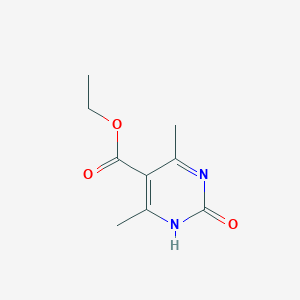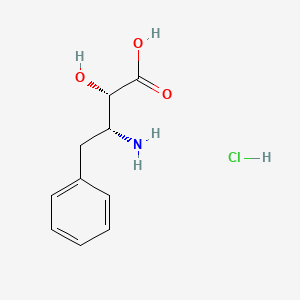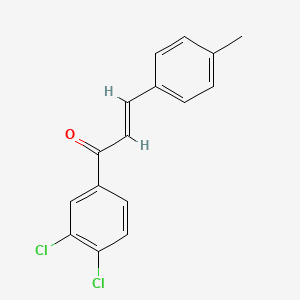
Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Vue d'ensemble
Description
“Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” is a type of porphyrin, a class of compounds that have a macrocyclic structure of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges . Porphyrins can be complexed with metal ions such as copper (Cu), iron (Fe), cobalt (Co), and zinc (Zn), and they have a wide range of applications in various research fields .
Synthesis Analysis
The synthesis of porphyrins like “this compound” often involves procedures that have been previously reported . The final solution was prepared with deionized water and NaOH .Molecular Structure Analysis
The molecular structure of porphyrins is characterized by a center ring that can be coordinated to metal ions, and the macrocyclic rings can support substituent groups . The FT–IR and 1H-NMR spectra for the 5,10,15,20-tetrakis (p-chlorophenyl)porphyrin indicate a peak at 1709 cm –1, which belongs to the C=N of the porphyrin ring .Chemical Reactions Analysis
Porphyrins are known for their unique characteristics such as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange . The coordination to metal ions further improves their biological and catalytic capabilities .Physical And Chemical Properties Analysis
The physical and chemical properties of porphyrins like “this compound” can be analyzed using various techniques. For instance, the prepared PVC membrane morphology has been analyzed by scanning electron microscopy .Applications De Recherche Scientifique
Electroconductive Films
Copper complexes of amino-substituted tetraphenylporphyrins, including variants of 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin, have been studied for their potential in creating electroconductive films. These films exhibit semiconductor properties and differ in morphology depending on the solvent used during their formation. This indicates a promising application in electronic and optoelectronic devices due to their conductive properties (Tesakova et al., 2016).
Photodegradation of Pollutants
Water-soluble versions of 5,10,15,20-tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin and its metal complexes, including copper, have shown effectiveness as sensitizers in the photodegradation of phenols. This suggests their potential use in environmental applications, particularly in the treatment and purification of wastewater contaminated with organic compounds (Monteiro et al., 2005).
Metal Exchange Reactions
Copper 5,10,15,20-tetrakis(4-chlorophenyl)porphyrinates have been synthesized and characterized through metal exchange reactions. These reactions and the resulting copper complexes are significant in the context of chemical synthesis and material science, offering insights into the formation and properties of metalloporphyrins (Zvezdina et al., 2020).
Catalytic Applications
Copper porphyrin complexes have been identified as efficient catalysts in various chemical reactions. For example, copper 5,10,15,20-tetrakis (ethoxycarbonyl)porphyrin catalyzes the oxidative cross dehydrogenative coupling of allyl sp3 C-H bond with acid, indicating its potential in organic synthesis and industrial applications (Xiong et al., 2019).
Mécanisme D'action
Target of Action
Cu(TPCPP) is a type of metal-organic framework (MOF) that primarily targets cancer cells . It has been shown to have a significant affinity for cancer cells, making it a potential candidate for cancer treatment .
Mode of Action
Cu(TPCPP) interacts with its targets through a process known as the Russell mechanism . This mechanism involves the generation of singlet oxygen (^1O_2) in the tumor microenvironment . Hydrogen peroxide (H_2O_2) oxidizes the TCPP ligand, which then undergoes a reduction reaction in the presence of Cu^2+ and a peroxidase-like nanosheet to produce a peroxyl radical. This radical then undergoes a spontaneous recombination reaction to produce ^1O_2 .
Biochemical Pathways
The generation of ^1O_2 by Cu(TPCPP) affects the oxidative stress pathway in cancer cells . ^1O_2 is a highly reactive oxygen species that can cause oxidative damage to cellular components, including proteins, lipids, and DNA. This damage can lead to cell death, particularly in cancer cells, which are more susceptible to oxidative stress than normal cells .
Pharmacokinetics
It is known that the compound exhibits high porosity, non-toxicity, a large surface area, and safe biodegradability in a physiological environment
Result of Action
The primary result of Cu(TPCPP)'s action is the induction of cell death in cancer cells . By generating ^1O_2 and causing oxidative damage, Cu(TPCPP) can effectively kill cancer cells while sparing normal cells . This selective cytotoxicity makes Cu(TPCPP) a promising candidate for cancer treatment .
Action Environment
The action of Cu(TPCPP) is influenced by several environmental factors. For instance, the generation of ^1O_2 by Cu(TPCPP) is dependent on the presence of H_2O_2, which is often found in the tumor microenvironment . Additionally, the compound’s action can be enhanced by light, which can increase the driving force for ion transport and improve energy conversion performance
Orientations Futures
Porphyrins have widespread applications in many research fields such as catalysis, electro-catalysis, sensor systems, organic-electronics, electron transfer models, spintronics, oxygen transport and conversion of sunlight into chemical energy, supramolecular nanopatterning, chemical reactions at solid/vacuum interfaces, photodynamic therapy, scanning tunneling microscopy studies, and single molecule-scanning probe investigations . Therefore, the future directions for “Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” could involve these areas of research.
Propriétés
IUPAC Name |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOAJVSUJOMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24Cl4CuN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



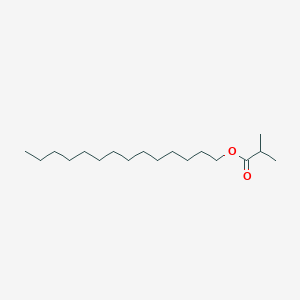
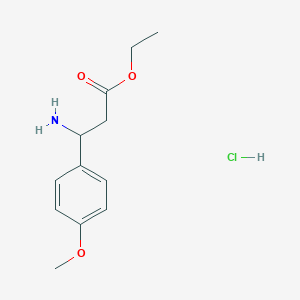
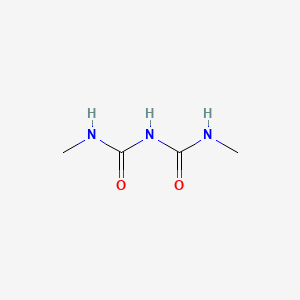


![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
